3-epi-Padmatin

Description

Properties

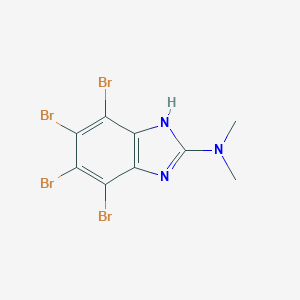

IUPAC Name |

4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br4N3/c1-16(2)9-14-7-5(12)3(10)4(11)6(13)8(7)15-9/h1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPJGDQJLTYWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70416119 | |

| Record name | DMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749234-11-5 | |

| Record name | DMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-epi-Padmatin: A Technical Overview of its Structure, Putative Properties, and Pathways for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-epi-Padmatin, a flavanonol derivative. Due to a lack of specific experimental data for this particular epimer, this document infers its chemical structure based on its closely related compound, Padmatin. This guide outlines general experimental protocols for the isolation and characterization of flavonoids from natural sources, which would be applicable to this compound. Furthermore, it discusses the potential biological significance of the C3 epimerization in flavonoids and presents a logical workflow for future research into this specific molecule.

Chemical Structure

The chemical structure of this compound is inferred from the known structure of Padmatin. Padmatin is systematically named (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one. The prefix "3-epi" indicates an inversion of the stereochemistry at the 3-position of the C ring. Therefore, the chemical structure of this compound is (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one.

Table 1: Physicochemical Properties of Padmatin (as a proxy for this compound)

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | PubChem |

| Molecular Weight | 318.28 g/mol | PubChem |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: This data is for Padmatin and should be considered as an approximation for this compound. Experimental verification is required.

Natural Occurrence

This compound has been reported as a constituent of the plant Dittrichia graveolens, also known as stinkwort. This aromatic plant from the Asteraceae family is a known source of various flavonoids and other secondary metabolites.

Experimental Protocols

While specific experimental protocols for the isolation and characterization of this compound are not available in the reviewed literature, the following general methodologies are standard for the extraction and identification of flavonoids from plant materials like Dittrichia graveolens.

Extraction and Isolation of Flavonoids

Objective: To extract and isolate flavonoid compounds from the aerial parts of Dittrichia graveolens.

Materials:

-

Dried and powdered aerial parts of Dittrichia graveolens

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane (B92381) mixtures)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane and ethyl acetate.

-

Separate the layers and concentrate the ethyl acetate fraction, which is expected to be rich in flavonoids.

-

-

Chromatographic Separation:

-

Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the proportion of a more polar solvent (e.g., methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

Further purify the flavonoid-rich fractions using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on their molecular size and polarity.

-

Repeat chromatographic steps as necessary to isolate pure compounds.

-

Structural Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Materials:

-

Isolated pure compound

-

Deuterated solvents (e.g., DMSO-d₆, CD₃OD)

-

NMR spectrometer (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)

-

Mass spectrometer (e.g., ESI-MS, HR-MS)

-

UV-Vis spectrophotometer

-

FT-IR spectrometer

Procedure:

-

UV-Vis Spectroscopy: Dissolve the pure compound in methanol and record its UV-Vis spectrum. The absorption maxima can provide preliminary information about the flavonoid class.

-

Mass Spectrometry: Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry. Fragmentation patterns can offer clues about the structure.

-

Infrared Spectroscopy: Obtain the FT-IR spectrum to identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the compound in a suitable deuterated solvent and acquire ¹H-NMR and ¹³C-NMR spectra to determine the number and types of protons and carbons.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to assemble the complete molecular structure.

-

The stereochemistry at C2 and C3 can be determined by analyzing the coupling constants between H-2 and H-3 in the ¹H-NMR spectrum and through NOESY experiments. For flavanonols, a larger coupling constant (around 10-12 Hz) typically indicates a trans relationship, while a smaller coupling constant (around 2-6 Hz) suggests a cis relationship.

-

Biological Activity and Significance of Stereochemistry

While no specific biological activity data for this compound has been found, flavonoids as a class exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The stereochemistry of flavonoids can significantly influence their biological activity. The orientation of the substituent at the C3 position can affect how the molecule interacts with biological targets such as enzymes and receptors.

For instance, the relative stereochemistry of the hydroxyl group at C3 and the B-ring at C2 can alter the three-dimensional shape of the molecule, thereby influencing its binding affinity and efficacy. It is plausible that this compound may exhibit different potency or even a different pharmacological profile compared to Padmatin. Further research is necessary to investigate the specific biological activities of this compound.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound.

3-epi-Padmatin: A Technical Guide to its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Padmatin is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed, generalized protocol for its isolation and purification, and a discussion of its potential biological significance based on related compounds.

Natural Sources of this compound

This compound has been identified as a constituent of several plant species, primarily within the Asteraceae and Fabaceae families. The primary documented sources are:

-

Inula graveolens (syn. Dittrichia graveolens) : This aromatic plant, commonly known as stinkwort or sticky fleabane, is a known source of this compound.[1]

-

Dittrichia viscosa : Also known as false yellowhead, this perennial plant is another member of the Asteraceae family from which this compound and its isomer, padmatin, have been reported.

-

Dalbergia velutina : This species, belonging to the legume family (Fabaceae), has also been cited as a natural source of this compound.[1]

Quantitative Data

| Plant Source | Compound | Concentration in Methanolic Extract |

| Dittrichia viscosa (leaves) | Padmatin | 9.00 mg/L |

Note: This data is for Padmatin, an isomer of this compound, and should be considered as an indicator of potential flavonoid content.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized experimental protocol for the isolation and purification of this compound from plant material, based on common methodologies for flavonoid extraction.

Plant Material Collection and Preparation

-

Collection : Collect the aerial parts (leaves and stems) of Inula graveolens or Dittrichia viscosa.

-

Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

Extraction

-

Solvent : Prepare an 80% aqueous methanol (B129727) solution (80:20 methanol:water, v/v).

-

Procedure :

-

Weigh the powdered plant material.

-

Perform a reflux extraction using the 80% methanol solution. A general ratio is 1 gram of plant material to 20 mL of solvent.[1]

-

Heat the mixture at 70°C for a minimum of 20 minutes with continuous stirring.[1]

-

Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue to ensure exhaustive extraction.

-

Combine the filtrates from all extractions.

-

-

Solvent Evaporation : Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Purification by Column Chromatography

-

Stationary Phase : Sephadex LH-20 is a common choice for the separation of flavonoids.

-

Mobile Phase : A gradient of methanol in water or other solvent systems of varying polarity can be used for elution.

-

Procedure :

-

Prepare a Sephadex LH-20 column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration.

-

Collect fractions of the eluate.

-

-

Fraction Analysis : Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. A suitable solvent system for TLC of flavonoids is a mixture of chloroform (B151607) and ethyl acetate. Visualize the spots under UV light.

High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

-

Column : A reversed-phase C18 column is typically used for flavonoid analysis.

-

Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and water (both often containing a small percentage of formic acid to improve peak shape) is common.

-

Detection : A photodiode array (PDA) detector can be used to monitor the elution profile at the characteristic UV absorbance maxima for flavonoids (typically between 250-370 nm).

-

Quantification : For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound. The concentration in the extract can then be determined by comparing the peak area of the sample to the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway for the Bioactivity of this compound

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the potential anti-cancer effects of this compound. This pathway is based on the known mechanisms of other structurally similar flavonoids, such as epigallocatechin gallate (EGCG), as no specific signaling pathway for this compound has been elucidated to date.

Many flavonoids are known to exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. A plausible, yet hypothetical, mechanism for this compound could involve the inhibition of pro-survival pathways that are often dysregulated in cancer cells.

References

The Biosynthesis of 3-epi-Padmatin in Plants: A Technical Guide to a Putative Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padmatin, a dihydroflavonol found in various plant species, and its stereoisomers are of increasing interest due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Padmatin, a 7-O-methylated derivative of taxifolin (B1681242) (dihydroquercetin). While the general pathway to dihydroflavonols is well-established, the formation of specific stereoisomers, such as 3-epi-Padmatin, remains largely uncharacterized. This document outlines the known enzymatic steps leading to Padmatin and proposes a putative pathway for the biosynthesis of its 3-epimer. Detailed experimental protocols for the characterization of this pathway and quantitative data on related enzyme activities are also presented to facilitate further research in this area.

The Core Biosynthetic Pathway of Padmatin

The biosynthesis of Padmatin is a branch of the well-characterized flavonoid pathway, which begins with the amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) naringenin, which is then converted to the dihydroflavonol taxifolin. A final methylation step yields Padmatin.

The initial steps of the flavonoid pathway involve the conversion of L-phenylalanine to p-Coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL) , Cinnamate 4-hydroxylase (C4H) , and 4-Coumarate:CoA ligase (4CL) .

The central flavonoid pathway begins with the condensation of one molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA , catalyzed by Chalcone synthase (CHS) , to form naringenin chalcone . This intermediate is then stereospecifically cyclized by Chalcone isomerase (CHI) to produce (2S)-naringenin .

(2S)-naringenin is then hydroxylated at the 3-position of the C-ring by Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase. This reaction is stereospecific and produces (2R,3R)-dihydrokaempferol . Subsequently, Flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring to yield (2R,3R)-dihydroquercetin , also known as taxifolin.

The final step in Padmatin biosynthesis is the methylation of the 7-hydroxyl group of dihydroquercetin. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) , which transfers a methyl group from SAM to the substrate, forming Padmatin and S-adenosyl-L-homocysteine (SAH).

Putative Biosynthesis Pathway of this compound

The stereochemistry of the C2 and C3 carbons of the dihydroflavonol backbone is crucial for the biological activity of these compounds. As mentioned, F3H stereospecifically produces the (2R,3R) configuration. The designation "this compound" suggests an inversion of the stereocenter at the C3 position, leading to a (2R,3S) configuration.

Currently, there is no direct experimental evidence detailing the biosynthesis of this compound in plants. However, two primary hypotheses can be proposed:

-

Action of a Novel Epimerase: A yet-to-be-characterized epimerase may act on either the precursor, dihydroquercetin, or on Padmatin itself, to invert the stereochemistry at the C3 position. Such enzymes have been observed in other secondary metabolic pathways.

-

Atypical Stereospecificity of F3H or a Reductase: While F3H is generally stereospecific, it is conceivable that some plant species possess an F3H isoform with relaxed or altered stereospecificity, leading to the formation of (2R,3S)-dihydroflavonols. Alternatively, a reductase acting on an intermediate could establish this stereochemistry.

The most parsimonious hypothesis is the existence of a "Padmatin 3-epimerase" that catalyzes the conversion of Padmatin to this compound.

Quantitative Data

Quantitative data on the specific enzymes involved in Padmatin biosynthesis are limited. However, kinetic parameters for homologous flavonoid O-methyltransferases from other plant species provide an indication of their efficiency.

| Enzyme Class | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Source | Reference |

| Flavonoid OMT | Quercetin | 1.31 | - | Perilla frutescens | [1] |

| Flavonoid OMT | Luteolin | 5.26 | - | Perilla frutescens | [1] |

| Flavonoid OMT | Eriodictyol | 12.35 | - | Perilla frutescens | [1] |

| Flavonoid OMT | Naringenin | 23.81 | - | Perilla frutescens | [1] |

Note: The Vmax values were not explicitly provided in the same comparable units in the source material. The data presented here is for a flavonoid O-methyltransferase with broad substrate specificity and provides a general reference for the affinity of such enzymes for flavonoid substrates.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the application of several biochemical and molecular biology techniques. Below are detailed protocols for key experiments.

Heterologous Expression and Purification of Flavonoid Biosynthetic Enzymes

This protocol describes the expression of a candidate plant enzyme (e.g., OMT or a putative epimerase) in Escherichia coli for subsequent characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the gene of interest (e.g., pET vector)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

Protein dialysis and storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Transform the expression vector into competent E. coli BL21(DE3) cells and plate on selective LB agar.

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate at the lower temperature for 16-24 hours with shaking.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the fractions by SDS-PAGE to check for purity.

-

Pool the pure fractions and dialyze against the storage buffer.

-

Determine the protein concentration and store at -80°C.

In Vitro Enzyme Assay for Flavonoid O-Methyltransferase (OMT)

This assay is used to determine the activity of a purified OMT with a flavonoid substrate.

Materials:

-

Purified recombinant OMT

-

Flavonoid substrate (e.g., dihydroquercetin) dissolved in DMSO

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Reaction quenching solution (e.g., 5 M HCl or methanol)

-

Ethyl acetate (B1210297) for extraction

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, SAM (e.g., 100 µM), and the flavonoid substrate (e.g., 50 µM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified OMT enzyme.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the product by HPLC or LC-MS/MS to identify and quantify the methylated flavonoid.

LC-MS/MS Analysis of Flavonoids in Plant Tissues

This protocol outlines a general method for the extraction and analysis of flavonoids from plant material.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Add the extraction solvent to the powdered tissue and vortex thoroughly.

-

Extract the sample using sonication or incubation at an elevated temperature (e.g., 60°C for 1 hour).

-

Centrifuge the extract to pellet the debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into the LC-MS/MS system.

-

Separate the flavonoids using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detect and identify the flavonoids based on their retention times and mass spectra (including fragmentation patterns) by comparing them to authentic standards.

-

Quantify the compounds using a standard curve.

Conclusion and Future Perspectives

The biosynthesis of Padmatin in plants follows the general flavonoid pathway to produce dihydroquercetin, which is subsequently methylated. The formation of this compound, however, remains to be elucidated. The most plausible hypothesis involves the action of a novel epimerase that acts on Padmatin or its precursor.

Future research should focus on the identification and characterization of this putative epimerase. This can be achieved by screening plant species known to produce Padmatin and its epimers for novel enzymatic activities. Transcriptome and proteome analyses of these species could reveal candidate genes for this epimerase. The successful identification and characterization of the enzyme responsible for this compound formation will not only fill a knowledge gap in flavonoid biosynthesis but also provide a new biocatalytic tool for the chemoenzymatic synthesis of novel flavonoids with potentially enhanced therapeutic properties. The experimental protocols and foundational knowledge presented in this guide provide a roadmap for researchers to undertake these exciting future studies.

References

3-epi-Padmatin: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Padmatin is a naturally occurring flavanonol, a type of flavonoid, that has been identified in plants such as Inula graveolens and Dittrichia graveolens. As a stereoisomer of Padmatin, it shares the same molecular formula and mass but differs in the three-dimensional arrangement of its atoms. This distinction can lead to significant differences in its biological activity and interactions with molecular targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its isolation and characterization. Due to the limited availability of specific experimental data for this compound, information from its closely related isomer, Padmatin, and other similar flavonoids is included to provide a comparative context.

Physicochemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | [1][2][3] |

| Molecular Weight | 318.28 g/mol | [3][4] |

| CAS Number | 140694-62-8 | |

| Appearance | Solid (predicted) | |

| Color | White to off-white (predicted) |

Predicted and Comparative Properties

| Property | Value/Information | Source/Note |

| Melting Point | Data not available for this compound. | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | (Data for Padmatin) |

| Storage | Keep in a dark place, sealed in dry, 2-8°C. | |

| Natural Sources | Inula graveolens, Dittrichia graveolens |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on methodologies used for similar flavonoids and "3-epi" natural products, a generalized workflow can be proposed.

Generalized Isolation and Purification Protocol

This protocol outlines a general procedure for extracting and purifying this compound from a plant source.

-

Extraction:

-

Air-dried and powdered plant material (e.g., aerial parts of Inula graveolens) is extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Solvent Partitioning:

-

The residue is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.

-

Further purification is achieved using techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

-

Structural Characterization

The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the stereochemistry, including the "epi" configuration at the C3 position, by observing through-space correlations between protons.

-

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been extensively reported in the scientific literature. However, as a member of the flavan-3-ol (B1228485) class of flavonoids, it is predicted to share some of the biological activities attributed to this group.

Flavan-3-ols are known to possess a range of biological effects, including:

-

Antioxidant activity: They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

-

Anti-inflammatory effects: They may modulate inflammatory pathways.

-

Anticancer properties: Some flavan-3-ols have been shown to inhibit the proliferation of cancer cells.

-

Cardioprotective effects: They may contribute to cardiovascular health.

-

Antimicrobial and antiviral activities.

-

Neuroprotective effects.

The mechanisms underlying these activities often involve the modulation of various cellular signaling pathways. However, without specific studies on this compound, any discussion of its impact on signaling pathways remains speculative.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Classification and Potential Biological Activities

Caption: Chemical classification of this compound and its potential biological activities.

References

- 1. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Aromatic Flavan-3-ol Derivatives from Palaeotropical Artocarpus lacucha Buch.-Ham Possess Radical Scavenging and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 140694-62-8|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Data for 3-epi-Padmatin: An In-depth Technical Guide

Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS, IR) for 3-epi-Padmatin did not yield publicly available, comprehensive datasets. Therefore, this guide provides a representative example of the expected spectroscopic data and methodologies for a closely related dihydroflavonol, Padmatin, and the structurally similar compound, Taxifolin. The presented data should be considered illustrative for the compound class and not as experimentally verified data for this compound itself.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data and analytical methods for the structural elucidation of dihydroflavonols, using Padmatin and Taxifolin as examples.

Introduction

Padmatin is a dihydroflavonol that has been isolated from the heartwood of Prunus puddum. Like other flavonoids, its structure is characterized by a C6-C3-C6 skeleton. The stereochemistry at positions 2 and 3 of the C-ring is crucial for its biological activity. This compound would be a diastereomer of Padmatin with an inverted stereochemistry at the C-3 position. The precise characterization of such stereoisomers is critical in natural product chemistry and drug development, and it relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide outlines the typical spectroscopic data and the detailed experimental protocols used for the structural elucidation of such compounds.

Data Presentation

The following tables summarize the quantitative spectroscopic data for Padmatin and the representative compound Taxifolin.

NMR Spectroscopic Data

Due to the lack of specific NMR data for Padmatin in the searched literature, the following table presents representative ¹H and ¹³C NMR data for the structurally similar dihydroflavonol, Taxifolin, in Methanol-d4. This data is provided to illustrate the expected chemical shifts and coupling constants for a compound of this class.

Table 1: Representative ¹H and ¹³C NMR Data for Taxifolin (in Methanol-d4) [1]

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |

| 2 | 85.15 | 4.90 (d, J=11.5) |

| 3 | 73.69 | 4.49 (d, J=11.5) |

| 4 | 198.41 | - |

| 4a | 101.79 | - |

| 5 | 165.36 | - |

| 6 | 97.37 | 5.86 (d, J=2.0) |

| 7 | 169.01 | - |

| 8 | 96.35 | 5.90 (d, J=2.0) |

| 8a | 164.54 | - |

| 1' | 129.89 | - |

| 2' | 115.87 | 6.95 (d, J=2.1) |

| 3' | 146.35 | - |

| 4' | 147.17 | - |

| 5' | 116.07 | 6.79 (d, J=8.2) |

| 6' | 120.92 | 6.83 (dd, J=8.2, 2.1) |

Mass Spectrometry (MS) Data

The following table summarizes the high-resolution mass spectrometry data for Padmatin.

Table 2: High-Resolution Mass Spectrometry Data for Padmatin

| Ionization Mode | Mass Analyzer | Formula | Calculated m/z | Observed m/z |

| ESI+ | Q-TOF | C₁₆H₁₅O₇ | 319.0812 | [M+H]⁺ 319.0812 |

Infrared (IR) Spectroscopy Data

Due to the lack of a specific IR spectrum for Padmatin, the following table presents representative IR absorption bands for the structurally similar dihydroflavonol, Taxifolin. These bands are characteristic of the functional groups present in this class of compounds.[2][3]

Table 3: Representative FT-IR Data for Taxifolin

| Wavenumber (cm⁻¹) | Assignment |

| ~3435 | O-H stretching (phenolic and alcoholic) |

| ~1617 | C=O stretching (ketone in C-ring) |

| ~1472 | C=C stretching (aromatic rings) |

| ~1359 | O-H bending and C-O stretching (phenolic) |

| ~1267 | C-O-C stretching (ether linkage in C-ring) |

| ~1165 | Characteristic band for 5,7-dihydroxy substitution |

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the spectroscopic analysis of flavonoids like Padmatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including the connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4, Acetone-d6, or DMSO-d6).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is run to obtain the carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for establishing the connectivity of quaternary carbons and different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[4]

Sample Preparation:

-

A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile, often with a small percentage of formic acid to promote ionization).

-

The solution is introduced into the mass spectrometer via direct infusion or through an LC system.

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[5]

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

References

- 1. bmse001302 Taxifolin at BMRB [bmrb.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]

- 5. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Flavonoid: A Technical Guide to the Discovery and History of 3-epi-Padmatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural product 3-epi-Padmatin. Due to the limited availability of detailed experimental data in the public domain, this document synthesizes information from available scientific literature and chemical databases to present a concise summary of its discovery, chemical properties, and the biological context of its source.

Discovery and History

This compound was first reported in the scientific literature in a 1992 publication in the journal Phytochemistry. The study, conducted by Sevil O., identified this compound as a constituent of the plant Inula graveolens (also known as Dittrichia graveolens). This initial report stands as the primary reference for the discovery and isolation of this flavonoid. Despite extensive searches, the full text of this seminal paper is not widely accessible, limiting the availability of the original, detailed experimental protocols and characterization data.

Subsequent mentions of this compound in the literature are primarily in reviews of polyphenolic compounds from the Inuleae-Inulinae subtribe of plants and in chemical supplier databases. These sources confirm its natural origin and chemical structure but do not provide further details on its specific biological activities.

Physicochemical Properties

This compound is classified as a flavanone, a type of flavonoid. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one |

| Molecular Formula | C₁₆H₁₄O₇ |

| Molecular Weight | 318.28 g/mol |

| CAS Number | 140694-62-8 |

| Natural Source(s) | Inula graveolens (Dittrichia graveolens), Dalbergia velutina |

| Appearance | Solid (as per supplier data) |

Experimental Protocols: Isolation of this compound (Generalized)

While the specific experimental details from the original 1992 publication are not available, a general protocol for the isolation of flavonoids like this compound from a plant source such as Inula graveolens can be described. This protocol is based on standard phytochemical extraction and purification techniques.

Objective: To isolate and purify this compound from the dried aerial parts of Inula graveolens.

Materials:

-

Dried and powdered aerial parts of Inula graveolens

-

Solvents: n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), water

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Reagents for visualization (e.g., vanillin-sulfuric acid)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Methodology:

-

Extraction:

-

The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity.

-

Initially, a non-polar solvent such as n-hexane is used to remove lipids and other non-polar compounds. The plant material is macerated or percolated with n-hexane, and the resulting extract is collected.

-

The defatted plant material is then extracted with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract a broad range of secondary metabolites, including flavonoids.

-

Finally, a polar solvent like methanol is used to extract the more polar compounds.

-

Each extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The ethyl acetate or dichloromethane extract, which is likely to contain this compound, is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by TLC to identify those containing compounds with similar chromatographic behavior.

-

-

Purification:

-

Fractions containing the target compound, as indicated by TLC analysis against a reference or by subsequent spectroscopic analysis, are pooled and further purified.

-

Repeated column chromatography on silica gel with a fine-tuned solvent system may be necessary.

-

Size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often employed to separate compounds based on their molecular size and to remove polymeric tannins.

-

Final purification may be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

The purified compound is subjected to spectroscopic analysis to confirm its structure.

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the flavonoid chromophore.

-

Optical Rotation: To determine the stereochemistry of the chiral centers.

-

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities of this compound. While it is a flavonoid, a class of compounds known for a wide range of biological effects, dedicated studies on this compound are not publicly available.

However, the plant from which it is isolated, Inula graveolens, has been the subject of several studies. Extracts of Inula graveolens have been reported to possess various biological activities, including:

-

Antioxidant Activity: Due to the presence of phenolic and flavonoid compounds.

-

Antimicrobial Activity: Against a range of bacteria and fungi.

-

Anti-inflammatory Activity: A common property of flavonoids.

It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the plant extract and have not been specifically linked to this compound. Therefore, no signaling pathways or mechanisms of action for this compound can be described at this time.

Conclusion and Future Perspectives

This compound is a known natural product with a defined chemical structure, first isolated from Inula graveolens in 1992. However, there is a notable absence of detailed research on this compound in the subsequent decades. The lack of accessible primary data on its isolation and the complete absence of studies on its biological activity make this compound a largely enigmatic flavonoid.

For researchers in natural product chemistry and drug discovery, this compound represents an intriguing and unexplored molecule. Future research should focus on:

-

Re-isolation and full spectroscopic characterization to confirm its structure and provide a complete dataset for the scientific community.

-

Screening for a wide range of biological activities , including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.

-

Investigation of its mechanism of action and identification of any relevant cellular signaling pathways.

Such studies would be invaluable in determining the potential of this compound as a lead compound for drug development or as a valuable chemical probe for biological research.

Potential Biological Activities of 3-epi-Padmatin: A Technical Guide

Disclaimer: This document provides a technical overview of the potential biological activities of 3-epi-Padmatin. As of the latest literature review, specific experimental data on the isolated compound this compound is not publicly available. The information herein is extrapolated from studies on Dittrichia graveolens, the plant from which this compound has been isolated, and the well-established biological activities of the broader class of flavonoids to which it belongs. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It has been identified as a constituent of Dittrichia graveolens (L.) Greuter, a plant known for its diverse ethnopharmacological applications and a subject of phytochemical and biological investigations. Flavonoids are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This guide will explore the theoretical and potential biological activities of this compound based on the known activities of its plant source and its chemical class.

Phytochemical Context: Dittrichia graveolens

Dittrichia graveolens, a member of the Asteraceae family, has been the subject of numerous phytochemical studies. These investigations have revealed a rich and diverse chemical profile, including terpenoids, phenolic acids, and a variety of flavonoids. The presence of these bioactive compounds underpins the traditional uses of the plant and suggests that its individual components, such as this compound, may possess significant biological activities.

Table 1: Major Phytochemical Classes in Dittrichia graveolens

| Phytochemical Class | Key Compounds Identified | Reported Biological Activities of the Class |

| Flavonoids | Quercetin (B1663063), Kaempferol, Apigenin, Luteolin, This compound | Antioxidant, Anti-inflammatory, Anticancer, Cardioprotective |

| Terpenoids | Sesquiterpene lactones, Diterpenes, Triterpenes | Anti-inflammatory, Antimicrobial, Cytotoxic |

| Phenolic Acids | Caffeic acid, Chlorogenic acid, Ferulic acid | Antioxidant, Anti-inflammatory |

| Essential Oils | Borneol, Camphor, α-Pinene | Antimicrobial, Aromatic |

Potential Biological Activities of this compound

Based on its classification as a flavonoid and its origin from the biologically active plant Dittrichia graveolens, this compound is hypothesized to exhibit a range of biological activities.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals, chelate metal ions, and upregulate endogenous antioxidant defenses. The antioxidant capacity of a flavonoid is largely determined by its chemical structure, particularly the number and arrangement of hydroxyl groups.

Hypothetical Mechanism of Antioxidant Action:

Table 2: Potential Quantitative Antioxidant Activity of this compound (Hypothetical Data)

| Assay | Parameter | Hypothetical Value (IC50/EC50) | Reference Compound (e.g., Quercetin) |

| DPPH Radical Scavenging | IC50 (µg/mL) | 10-50 | ~5 |

| ABTS Radical Scavenging | IC50 (µg/mL) | 5-30 | ~2 |

| Ferric Reducing Antioxidant Power (FRAP) | EC50 (µg/mL) | 20-100 | ~10 |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | 2000-5000 | ~6000 |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes.

-

Modulation of Signaling Pathways: Including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of inflammatory genes.

Table 3: Potential Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Cell Line | Parameter | Hypothetical IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | IC50 | 15-60 |

| TNF-α Production | LPS-stimulated macrophages | IC50 | 20-75 |

| IL-6 Production | LPS-stimulated macrophages | IC50 | 25-80 |

| COX-2 Expression | Western Blot | Inhibition at 50 µM | >50% |

Anticancer Activity

Many flavonoids have demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis.

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspases.

-

Cell Cycle Arrest: By interfering with the progression of the cell cycle at different checkpoints (e.g., G1/S or G2/M).

-

Inhibition of Metastasis: By downregulating the expression of matrix metalloproteinases (MMPs).

Table 4: Potential Cytotoxic Activity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | Assay | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 30-100 |

| HeLa | Cervical Cancer | MTT | 40-120 |

| A549 | Lung Cancer | MTT | 50-150 |

| HT-29 | Colon Cancer | MTT | 45-130 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the biological activities of this compound.

In Vitro Antioxidant Assays

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Ascorbic acid or quercetin can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

In Vitro Anti-inflammatory Assay

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

-

Griess Assay:

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

-

In Vitro Cytotoxicity Assay

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in their appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Cell viability (%) is calculated as: (A_sample / A_control) x 100.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Experimental and Logical Workflow

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, its classification as a flavonoid and its presence in the medicinally relevant plant Dittrichia graveolens strongly suggest its potential as a bioactive compound. The hypothetical data and proposed mechanisms presented in this guide are based on the well-established properties of flavonoids and provide a framework for future research.

Future studies should focus on the isolation of sufficient quantities of this compound to perform a comprehensive evaluation of its antioxidant, anti-inflammatory, and anticancer properties using the experimental protocols outlined herein. Elucidating its specific mechanisms of action through molecular studies will be crucial in determining its potential for therapeutic applications. Such research will not only contribute to a better understanding of the pharmacological profile of Dittrichia graveolens but also potentially unveil a new natural compound with significant health benefits.

3-epi-Padmatin: An In-depth Technical Guide on a Dihydroflavonol in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Padmatin is a naturally occurring dihydroflavonol, a class of flavonoids known for their diverse biological activities. While research specifically focused on this compound is limited, its structural relationship to Padmatin and its presence in medicinal plants suggest its potential significance in plant secondary metabolism and pharmacognosy. This technical guide provides a comprehensive overview of this compound, including its chemical identity, natural sources, and putative role in plants. Drawing from the broader knowledge of flavonoids and dihydroflavonols, this document also outlines plausible biosynthetic pathways, representative experimental protocols for its study, and an inferred role in plant defense mechanisms.

Chemical Identity and Physicochemical Properties

This compound is an epimer of Padmatin, meaning it differs in the stereochemical configuration at one chiral center. Padmatin, also known as Taxifolin 7-methyl ether or Blumeatin C, is a well-characterized dihydroflavonol. The physicochemical properties of Padmatin provide a basis for understanding those of its epimer.

| Property | Padmatin (Taxifolin 7-methyl ether) | This compound |

| Molecular Formula | C₁₆H₁₄O₇ | C₁₆H₁₄O₇ |

| Molecular Weight | 318.28 g/mol | 318.28 g/mol |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one[1] | (2R,3S)- or (2S,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one (presumed) |

| CAS Number | 80453-44-7[1] | Not available |

| Natural Sources | Prunus puddum[2], Dittrichia graveolens, Blumea balsamifera | Inula graveolens (syn. Dittrichia graveolens) |

Natural Occurrence

This compound has been identified as a natural product isolated from Inula graveolens (also known as Dittrichia graveolens), a plant belonging to the Asteraceae family. Phytochemical studies of Dittrichia graveolens have revealed a rich profile of secondary metabolites, including a variety of flavonoids and terpenoids. The presence of this compound in this plant suggests its contribution to the overall chemical defense and potential medicinal properties of the species.

Role in Plant Secondary Metabolism

The specific role of this compound in plant secondary metabolism has not been explicitly elucidated in the current scientific literature. However, based on the well-established functions of flavonoids, particularly dihydroflavonols, in plants, its role can be inferred. Flavonoids are a major class of plant secondary metabolites that play crucial roles in various physiological and ecological processes[3][4].

Dihydroflavonols are key intermediates in the biosynthesis of other important flavonoids, such as flavonols and anthocyanins. They are also known to be involved in plant defense mechanisms against biotic and abiotic stresses.

Potential Roles of this compound:

-

Precursor for other flavonoids: this compound likely serves as a precursor for the biosynthesis of other flavonoids within the plant, contributing to the chemical diversity of its metabolome.

-

Defense against pathogens and herbivores: Flavonoids, including dihydroflavonols, can act as phytoalexins or phytoanticipins, providing a chemical barrier against microbial pathogens and deterring herbivores. The accumulation of flavonoids in plant tissues can increase in response to infection.

-

Protection against abiotic stress: Flavonoids are known to protect plants from various abiotic stresses, such as UV radiation and oxidative stress, by acting as antioxidants and UV-screening compounds.

Biosynthetic Pathway

The biosynthesis of this compound follows the general flavonoid biosynthesis pathway, which is well-established in plants, including those of the Asteraceae family. The pathway starts from the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce chalcone, the precursor for all flavonoids. Dihydroflavonols are key intermediates in this pathway.

The following diagram illustrates the putative biosynthetic pathway leading to Padmatin and its epimers.

Caption: Putative biosynthetic pathway of Padmatin and this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. However, the following are representative methodologies for the extraction, isolation, and characterization of flavonoids from plant material, which can be adapted for the study of this compound.

Protocol 1: Extraction of Flavonoids from Plant Material

Objective: To extract total flavonoids from the dried and powdered plant material (e.g., leaves or aerial parts of Inula graveolens).

Materials:

-

Dried and powdered plant material

-

80% Methanol (B129727) (or Ethanol)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh approximately 50 g of the dried, powdered plant material.

-

Soxhlet Extraction: Place the plant material in a thimble and extract with 80% methanol for 6-8 hours.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the plant material in 80% methanol (1:10 w/v) and sonicate in an ultrasonic bath for 30-60 minutes at room temperature.

-

After extraction, filter the extract through filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

Store the crude extract at 4°C for further analysis.

Protocol 2: Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude flavonoid extract

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol gradients)

-

Thin-Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor by TLC to pool fractions containing compounds with similar Rf values.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the flavonoid-rich fractions by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

-

Preparative HPLC:

-

Perform final purification of the isolated compound using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

-

Collect the peak corresponding to this compound.

-

Protocol 3: Structure Elucidation

Objective: To confirm the chemical structure of the purified this compound.

Materials:

-

Purified this compound

-

NMR spectrometer (for ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)

-

Mass spectrometer (e.g., LC-MS, HR-ESI-MS)

-

UV-Vis spectrophotometer

Procedure:

-

UV-Vis Spectroscopy: Record the UV spectrum in methanol to determine the characteristic absorption maxima of the flavonoid.

-

Mass Spectrometry: Obtain the high-resolution mass spectrum to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire ¹H-NMR and ¹³C-NMR spectra to identify the types and number of protons and carbons.

-

Perform 2D-NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the atoms and confirm the overall structure and stereochemistry. Comparison of the NMR data with that of Padmatin will be crucial to identify the epimeric center.

-

Experimental Workflow Diagram

The following diagram outlines a general workflow for the investigation of this compound from its natural source.

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a naturally occurring dihydroflavonol with a confirmed presence in Inula graveolens. While specific research on this compound is in its infancy, its chemical nature as a flavonoid suggests a significant role in the plant's secondary metabolism, likely involving defense against environmental stressors. The provided biosynthetic pathway and experimental protocols offer a framework for researchers to further investigate this compound.

Future research should focus on:

-

Isolation and full structural elucidation: Definitive confirmation of the stereochemistry of this compound is essential.

-

Quantitative analysis: Determining the concentration of this compound in Inula graveolens at different developmental stages and under various environmental conditions.

-

Biological activity screening: A comprehensive evaluation of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

-

Biosynthetic studies: Identification and characterization of the specific enzymes, including the putative epimerase, involved in its formation.

A deeper understanding of this compound will not only contribute to the knowledge of plant secondary metabolism but may also unveil a novel natural product with potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolomics and transcriptomics provide insights into the flavonoid biosynthesis pathway in the roots of developing Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Flavonoids in Mediterranean Species: A Focus on Flavonols as Protective Metabolites under Climate Stress - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the biological significance of Padmatin epimers

A comprehensive analysis of the pharmacological properties, signaling pathways, and experimental methodologies related to the protoberberine alkaloid, Palmatine.

Audience: Researchers, scientists, and drug development professionals.

Note: Initial literature searches for "Padmatin epimers" yielded no relevant results. It is highly probable that "Padmatin" is a misspelling of "Palmatine." This document will, therefore, focus on the extensive body of research available for Palmatine. Currently, there is no readily available scientific literature detailing the specific biological significance of Palmatine epimers.

Introduction

Palmatine is a naturally occurring protoberberine alkaloid found in various medicinal plants, including Coptis chinensis and Phellodendron amurense.[1] For centuries, traditional medicine systems, particularly in Asia, have utilized these plants to treat a variety of ailments, including jaundice, liver disorders, hypertension, and inflammatory conditions.[1] Modern scientific investigation has substantiated many of these traditional uses, revealing Palmatine's broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the biological significance of Palmatine, with a focus on its molecular mechanisms, quantitative bioactivity, and the experimental protocols used in its study.

Quantitative Bioactivity of Palmatine

The biological effects of Palmatine have been quantified in numerous studies, providing valuable data for assessing its therapeutic potential. The following table summarizes key quantitative data from various in vitro and in vivo studies.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Anticancer | Human breast cancer cells (MCF7, T47D, ZR-75-1) | IC50 | 5.126 to 5.805 µg/mL | [2][3][4] |

| Antibacterial (H. pylori) | Metronidazole-resistant H. pylori strains | MIC | 4–16 μg/mL (for derivative 1c) | |

| Urease Inhibition | H. pylori urease (HPU) | IC50 | 0.53 ± 0.01 mM | |

| Urease Inhibition | Jack bean urease (JBU) | IC50 | 0.03 ± 0.00 mM |

Key Signaling Pathways Modulated by Palmatine

Palmatine exerts its diverse biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and cell survival.

NF-κB and NLRP3 Inflammasome Pathway

Palmatine has demonstrated significant anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome signaling pathways. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

References

- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 3-epi-Padmatin: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Flavonoids are a class of natural products known for their diverse biological activities, which are intrinsically linked to their three-dimensional structures. 3-epi-Padmatin, a stereoisomer of the naturally occurring dihydroflavonol Padmatin, presents a compelling subject for conformational analysis to understand its potential structure-activity relationships. This technical guide outlines a comprehensive theoretical approach for the conformational analysis of this compound, employing a combination of molecular mechanics and quantum chemical calculations. The methodologies detailed herein provide a robust framework for determining the preferred conformations, rotational barriers, and electronic properties of this compound, offering critical insights for drug design and development.

Introduction to this compound

Padmatin, chemically known as (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one, is a dihydroflavonol found in nature.[1][2][3] Its epimer, this compound, consequently has the (2R,3S) stereochemistry. The conformational flexibility of the heterocyclic C-ring and the rotational freedom of the B-ring are key determinants of the overall shape and biological activity of flavonoids. A thorough understanding of the conformational landscape of this compound is therefore essential for elucidating its interaction with biological targets.

This guide details a theoretical workflow for the comprehensive conformational analysis of this compound. The approach integrates molecular mechanics for an initial broad conformational search, followed by more accurate Density Functional Theory (DFT) calculations for refining the geometries and energies of the identified conformers.

Computational Methodology

The theoretical conformational analysis of this compound is a multi-step process, beginning with the generation of an initial 3D structure and culminating in the detailed quantum chemical characterization of its stable conformers.

Initial Structure Generation and Molecular Mechanics Search

The first step involves the generation of a 3D structure of this compound. This can be accomplished using standard molecular building software. Subsequently, a systematic or stochastic conformational search is performed using a molecular mechanics (MM) force field to explore the potential energy surface.

Experimental Protocol:

-

Structure Building: The 2D structure of this compound, (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one, is sketched and converted to a 3D model.

-

Force Field Selection: A suitable molecular mechanics force field, such as GROMOS96, is chosen for the calculations.

-

Conformational Search: A systematic search is conducted by rotating the key dihedral angles, particularly the one defining the orientation of the B-ring relative to the C-ring (C2-C1'-C2'-C3'). The rotation is typically performed in 10° increments.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

Quantum Chemical Calculations

The low-energy conformers identified from the molecular mechanics search are then subjected to more rigorous quantum chemical calculations using Density Functional Theory (DFT). This provides more accurate geometries and relative energies.

Experimental Protocol:

-